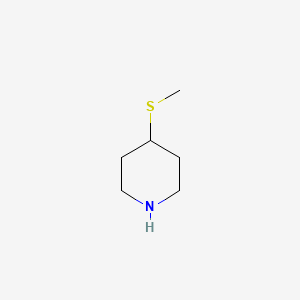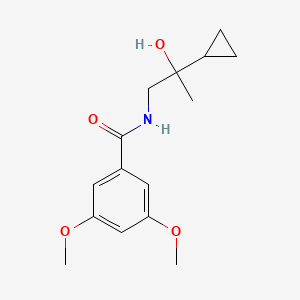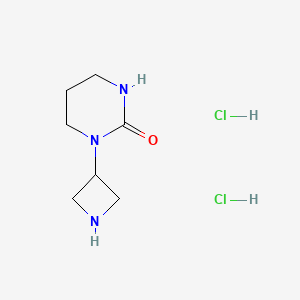
4-Methylthiopiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylthiopiperidine, also known as 4-(Methylthio)piperidine hydrochloride, is a chemical compound with the CAS Number: 208245-70-9 . It has a molecular weight of 167.7 . This compound is typically stored at room temperature and appears as a solid .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, one method involves the use of acetonitrile at 90℃ for 2 hours . Another method involves a multi-step reaction with 4 steps, including the use of CH2Cl2, Et3N, dimethylformamide, and TFA .
Chemical Reactions Analysis
Chemical reactions involving this compound can be studied using various electroanalytical tools . These tools can help investigate redox-active intermediates involved in the reactions .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 124-127°C .
科学的研究の応用
1. In Vitro Screening for Protein Synthesis Inhibition
Methylated 4-oxypiperidine derivatives, a category related to 4-Methylthiopiperidine, have been tested for their ability to inhibit protein synthesis. A study found a direct correlation between the extent of methylation of these compounds and their inhibitory activity in a rabbit reticulocyte lysate cell-free translation system (Kuznetsov et al., 1986).
2. Potentiation of Synaptic and Neuromuscular Transmission
Aminopyridines like 4-aminopyridine and its analogs have been found to stimulate high voltage-activated Ca2+ channels in neurons, which can improve neuromuscular function in patients with spinal cord injury, myasthenia gravis, or multiple sclerosis. This challenges the conventional view that these compounds facilitate synaptic and neuromuscular transmission by blocking K+ channels (Wu et al., 2009).
3. Influence on Nematode Populations and Seed Production
Organic pesticides containing compounds similar to this compound, like ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate, have been used to control nematode populations in agricultural settings. Their application on centipede grass significantly reduced populations of certain nematodes and correlated with increased seed production (Johnson, 1970).
4. Effects on Cardiac Purkinje Fibers
Studies on 4-aminopyridine, which shares structural similarities with this compound, have shown that it can slow the rate of repolarization in sheep cardiac Purkinje fibers, suggesting potential implications in cardiovascular research (Kenyon & Gibbons, 1979).
5. Potential Use in Parkinson's Disease Models
1-Methyl-4-phenylpyridinium, a neurotoxin used in cellular models of Parkinson's Disease, shares a pyridinium core with this compound. Studies on this compound have provided insights into molecular signalling mechanisms linking iron, reactive oxygen species, and apoptosis in neurodegenerative diseases (Kalivendi et al., 2003).
Safety and Hazards
将来の方向性
While specific future directions for 4-Methylthiopiperidine were not found in the search results, it’s worth noting that the field of medicinal chemistry continues to evolve with new production, modification, and analytic technologies . These advancements could potentially influence future research and applications of compounds like this compound.
特性
IUPAC Name |
4-methylsulfanylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFYICOOQBENDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2664749.png)
![4-bromo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2664752.png)
![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2664756.png)


![Phenyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664759.png)


![N-(3,5-dimethoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664765.png)


